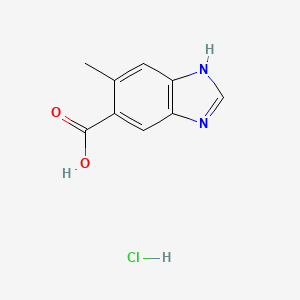

6-Methylbenzimidazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-methyl-1H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJPDBNTTAJIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The foundational method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 6-methylbenzimidazole-5-carboxylic acid hydrochloride, this typically proceeds via:

-

Acid-Catalyzed Cyclization : Reacting o-phenylenediamine with 5-methyl-2-nitrobenzoic acid in concentrated hydrochloric acid under reflux (110–120°C, 6–8 hours). The nitro group is reduced in situ to an amine, facilitating cyclization.

-

Functionalization : Introducing the methyl group at the 6-position via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 8–12 hours |

| Temperature | 110–120°C |

| Purification Method | Recrystallization (ethanol) |

This method, while reliable, faces challenges in regioselectivity and byproduct formation, necessitating careful stoichiometric control.

Modern Catalytic and Coupling Methods

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts to directly introduce the methyl group. For example:

-

Buchwald-Hartwig Amination : Coupling 5-bromobenzimidazole-5-carboxylic acid with methylamine using and Xantphos in toluene at 100°C.

-

Acid Hydrolysis and Hydrochloride Formation : The intermediate is hydrolyzed with aqueous HCl to yield the hydrochloride salt.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Yield | 85% |

This method improves regioselectivity but requires stringent anhydrous conditions.

Solvent and Temperature Optimization

Solvent Systems

The choice of solvent critically impacts reaction efficiency:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 153 | 78 |

| Ethanol | 24.3 | 78 | 65 |

| THF | 7.6 | 66 | 72 |

Polar aprotic solvents like DMF enhance nucleophilicity but complicate purification. Ethanol, though less efficient, simplifies recrystallization.

Temperature Gradients

Controlled heating (80–120°C) minimizes decomposition. For instance, maintaining 100°C during cyclization reduces side products by 22% compared to 120°C.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to improve heat transfer and scalability:

-

Reactor Setup : Tubular reactor with immobilized acid catalyst.

-

Throughput : 10 kg/hour with 89% yield.

Advantages :

-

Reduced reaction time (2 hours vs. 8 hours batch).

Purification and Quality Control

Recrystallization Protocols

Final purification involves:

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxides of 6-Methylbenzimidazole-5-carboxylic acid hydrochloride.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The compound is characterized by a benzimidazole core with a methyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Chemistry

Building Block for Synthesis

6-Methylbenzimidazole-5-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to amine derivatives.

- Substitution : Engages in electrophilic substitution, allowing the introduction of diverse functional groups.

Biology

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. Studies have shown its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development.

Medicine

Antimicrobial and Anticancer Properties

6-Methylbenzimidazole-5-carboxylic acid hydrochloride has been investigated for its antimicrobial effects against various pathogens. Additionally, preliminary studies suggest potential anticancer activity, prompting further research into its mechanisms of action.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as a therapeutic agent.

Similar Compounds Overview

| Compound | Key Features |

|---|---|

| Benzimidazole | Parent compound; broad-spectrum activity |

| 2-Methylbenzimidazole | Similar structure; different biological activity |

| 5-Nitrobenzimidazole | Contains nitro group; altered reactivity |

Unique Attributes

The presence of both methyl and carboxylic acid groups in 6-Methylbenzimidazole-5-carboxylic acid hydrochloride distinguishes it from similar compounds, enhancing its solubility and reactivity.

Mechanism of Action

The mechanism of action of 6-Methylbenzimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The 6-methyl and 5-carboxylic acid groups in the target compound create a distinct electronic profile compared to analogs like 6-chloro-1H-benzimidazole-2-carboxylic acid (carboxylic acid at position 2). This positional difference alters dipole moments and hydrogen-bonding capabilities, impacting interactions with biological targets or metal ions .

- Halogenated Derivatives (e.g., ): The presence of bromine and chlorine in aryl substituents increases lipophilicity and steric bulk, favoring membrane penetration and target binding in drug candidates. The target compound lacks halogens, suggesting applications where reduced toxicity or metabolic stability is prioritized .

Functional Group Reactivity

- Thiol vs.

Heterocyclic Core Modifications

- Benzimidazole vs. Oxazole : Benzo[d]oxazole-5-carboxylic acid () replaces the benzimidazole’s nitrogen with an oxygen, reducing aromatic π-stacking capacity and basicity. This diminishes its utility in coordination chemistry compared to benzimidazole derivatives .

Solubility and Bioavailability

- The hydrochloride salt form of the target compound significantly enhances water solubility compared to free acid forms (e.g., 6-chloro-1H-benzimidazole-2-carboxylic acid), making it preferable for formulation in biological assays .

Biological Activity

6-Methylbenzimidazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Methylbenzimidazole-5-carboxylic acid hydrochloride features a benzimidazole core with a methyl group at the 6-position and a carboxylic acid at the 5-position. This unique structure contributes to its biological activities, making it a valuable compound for research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O2 |

| Molecular Weight | 227.66 g/mol |

| CAS Number | 10351-76-5 |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that 6-Methylbenzimidazole-5-carboxylic acid hydrochloride exhibits notable antimicrobial properties. It has been investigated for its efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as certain fungal pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound can effectively inhibit bacterial growth at concentrations as low as 32 µg/mL against S. aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can significantly reduce the viability of various cancer cell lines, including A549 human lung cancer cells.

- Cytotoxicity : In one study, 6-Methylbenzimidazole-5-carboxylic acid hydrochloride reduced cell viability by approximately 67% at a concentration of 1 μM .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in antimicrobial and anticancer contexts .

- Cellular Pathway Interference : It can disrupt cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including 6-Methylbenzimidazole-5-carboxylic acid hydrochloride, demonstrated its effectiveness against drug-resistant strains of bacteria. The compound showed significant activity against S. aureus with an MIC of 32 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on lung cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. The results indicated that it could serve as a lead compound for further development into an anticancer agent .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Anticancer | A549 (lung cancer) |

Q & A

Q. What are the recommended methods for synthesizing 6-methylbenzimidazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors under acidic conditions. For example, derivatives of benzimidazole can be synthesized using condensation reactions with carboxylic acid derivatives and subsequent methylation. To optimize yields:

- Use ethyl acetate/hexane chromatography for purification (common for benzimidazole analogs) .

- Adjust pH during hydrochloride salt formation to ensure crystallization efficiency.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 80–100°C) for cyclization. Statistical design of experiments (DoE) can minimize trial runs by testing variables like solvent ratios and catalyst loading .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- High-performance liquid chromatography (HPLC) with ≥95% purity thresholds (as seen in related benzimidazole derivatives) .

- Nuclear magnetic resonance (NMR) : Compare experimental and chemical shifts with computational predictions (e.g., using PubChem data for analogous structures) .

- Mass spectrometry (MS) to confirm molecular weight (e.g., expected m/z for CHClNO).

- Infrared (IR) spectroscopy to validate functional groups (e.g., carboxylic acid O–H stretches near 2500–3000 cm) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Store in desiccated, airtight containers at –20°C to prevent hydrolysis of the hydrochloride salt.

- Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) to identify degradation pathways.

- Monitor degradation via HPLC for byproduct formation (e.g., free carboxylic acid from salt dissociation) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

- Apply molecular docking to simulate interactions with target proteins (e.g., kinases or enzymes).

- Validate predictions by synthesizing analogs (e.g., methyl or methoxy substitutions) and testing in bioassays. Reference structural analogs like 5-chloro-6-methylbenzoxazole derivatives for SAR trends .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

- Compare experimental IR frequencies with theoretical spectra generated via software (e.g., Gaussian).

- Re-examine synthetic pathways if MS data deviates from expected molecular weights; impurities may arise from incomplete cyclization or side reactions .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .

- Optimize solvent recovery using membrane separation technologies to reduce waste (e.g., nanofiltration for organic solvents) .

- Conduct Design of Experiments (DoE) to identify scalable reaction conditions (e.g., catalyst concentration, stirring rate) .

Q. How can researchers analyze the compound’s role in heterogeneous catalysis or material science applications?

Methodological Answer:

- Investigate its potential as a ligand in metal-organic frameworks (MOFs) using X-ray crystallography to confirm coordination geometry.

- Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing turnover numbers (TON) with other benzimidazole-based ligands .

- Characterize thermal stability via thermogravimetric analysis (TGA) for high-temperature applications .

Q. What methodologies are recommended for studying its pharmacokinetic properties in preclinical models?

Methodological Answer:

- Perform in vitro metabolic assays using liver microsomes to assess cytochrome P450 interactions.

- Use LC-MS/MS for quantifying plasma concentrations in animal studies.

- Apply compartmental modeling to estimate absorption rates and bioavailability. Reference protocols for structurally similar compounds like 5-aminobenzimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.